molecular formula C11H9BrZn B123452 (2-Naphthyl)methylzinc bromide CAS No. 152329-44-7

(2-Naphthyl)methylzinc bromide

Cat. No. B123452
M. Wt: 286.5 g/mol
InChI Key: RZWMNWMGKBGIQX-UHFFFAOYSA-M
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Description

“(2-Naphthyl)methylzinc bromide” is an organic compound that belongs to the class of organozinc compounds . It can be used as a reagent for the synthesis of various compounds .


Synthesis Analysis

“(2-Naphthyl)methylzinc bromide” has been used in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .


Molecular Structure Analysis

The molecular formula of “(2-Naphthyl)methylzinc bromide” is C11H9BrZn . The molecular weight is 286.48 g/mol .


Chemical Reactions Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .


Physical And Chemical Properties Analysis

The density of “(2-Naphthyl)methylzinc bromide” is 0.978 g/mL at 25 °C . The flashing point is -17°C .

Scientific Research Applications

  • Synthesis of Heterocycles
    • Field : Organic Chemistry
    • Application : 2-Naphthol is used in the synthesis of diverse N/O-containing heterocyclic framework .
    • Method : Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol .
    • Results : This approach has led to the construction of diverse bioactive heterocyclic scaffold .
  • Synthesis of Heterocycles

    • Field : Organic Chemistry
    • Application : 2-Naphthol is used in the synthesis of diverse N/O-containing heterocyclic framework .
    • Method : Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol .
    • Results : This approach has led to the construction of diverse bioactive heterocyclic scaffold .
  • Enantioselective Methylation

    • Field : Organic Chemistry
    • Application : (2-Naphthyl)methylzinc bromide is used in the enantioselective methylation of azaarylmethyl amines .
    • Method : An enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles is introduced .
    • Results : Enantioenriched (2-naphthyl)methylene azaarylmethyl amines with a variety of azaaryl groups (pyridyl, pyrazine, quinoxaline and isoquinoline) and cyclic and acyclic amines are readily obtained with good yields and enantioselectivities up to 99% .
  • Reduction Reactions and Coupling Reactions

    • Field : Organic Synthesis
    • Application : (2-Naphthyl)methylzinc bromide is commonly used in reduction reactions and coupling reactions .
    • Method : It can be used as an oxidant for the reduction of alcohols to aldehydes and ketones .
    • Results : It can also be used as a reducing agent in the organic synthesis of aniline and metal-organic chemical reactions .
  • Synthesis of Heterocycles

    • Field : Organic Chemistry
    • Application : 2-Naphthol is used in the synthesis of diverse N/O-containing heterocyclic framework .
    • Method : Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol .
    • Results : This approach has led to the construction of diverse bioactive heterocyclic scaffold .
  • Enantioselective Methylation

    • Field : Organic Chemistry
    • Application : (2-Naphthyl)methylzinc bromide is used in the enantioselective methylation of azaarylmethyl amines .
    • Method : An enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles is introduced .
    • Results : Enantioenriched (2-naphthyl)methylene azaarylmethyl amines with a variety of azaaryl groups (pyridyl, pyrazine, quinoxaline and isoquinoline) and cyclic and acyclic amines are readily obtained with good yields and enantioselectivities up to 99% .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "(2-Naphthyl)methylzinc bromide" . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

It is anticipated that the review on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

bromozinc(1+);2-methanidylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWMNWMGKBGIQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC2=CC=CC=C2C=C1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Naphthyl)methylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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